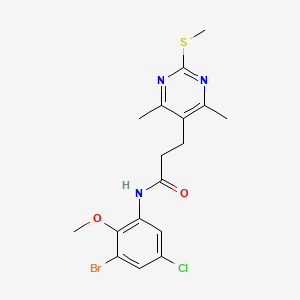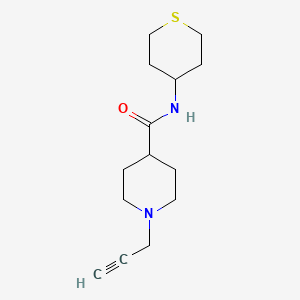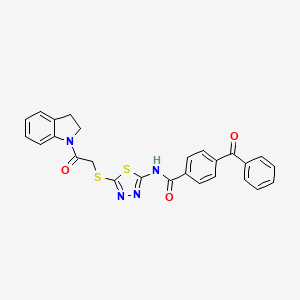
5-(1H-pirrol-2-il)isoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-pyrrol-2-yl)isoxazole is a heterocyclic compound that contains both a pyrrole and an isoxazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
5-(1H-pyrrol-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-2-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction between nitrile oxides and alkynes. This method is known for its high regioselectivity and efficiency. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods: In an industrial setting, the synthesis of 5-(1H-pyrrol-2-yl)isoxazole may involve the use of metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-(1H-pyrrol-2-yl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 5-(1H-pyrrol-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Oxazole: Contains an oxygen atom at position 1 and a nitrogen atom at position 3.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at positions 1 and 2, respectively.
Pyrazole: Contains two nitrogen atoms at positions 1 and 2 in a five-membered ring.
Uniqueness: 5-(1H-pyrrol-2-yl)isoxazole is unique due to the presence of both a pyrrole and an isoxazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds .
Propiedades
IUPAC Name |
5-(1H-pyrrol-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGETFDVKMTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)





![N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2378225.png)
![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)


